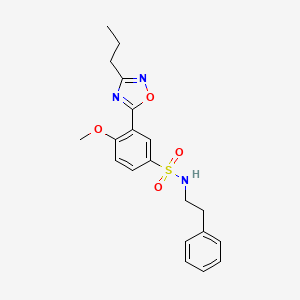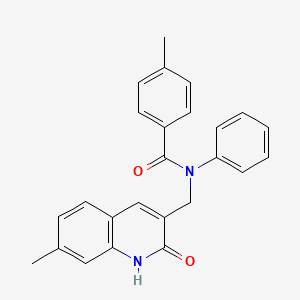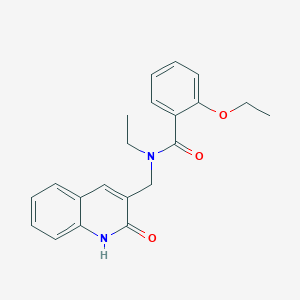
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as EHP-101, is a novel compound that has been developed for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties. EHP-101 has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide inhibits the activation of these pathways by blocking the phosphorylation of their downstream targets.
Biochemical and Physiological Effects:
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to reduce the production of pain-related neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP).
实验室实验的优点和局限性
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to exhibit low toxicity and high selectivity for its target molecules. However, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide also has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has a short half-life, which can limit its therapeutic efficacy.
未来方向
There are several future directions for the study of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the evaluation of the pharmacokinetics and pharmacodynamics of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in preclinical and clinical studies. Additionally, future studies can investigate the potential therapeutic applications of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in various disease models, such as inflammatory diseases, neurodegenerative diseases, and chronic pain. Finally, future studies can investigate the potential combination therapy of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide with other therapeutic agents to enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a novel compound that has been developed for its potential therapeutic applications. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been synthesized using various methods and has been found to exhibit anti-inflammatory, neuroprotective, and analgesic properties. Its mechanism of action involves the inhibition of various signaling pathways, and it has several biochemical and physiological effects. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, including the optimization of the synthesis method, evaluation of the pharmacokinetics and pharmacodynamics, investigation of potential therapeutic applications, and investigation of combination therapy.
合成方法
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction, palladium-catalyzed cross-coupling reaction, and Sonogashira coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of 2-amino-N-ethylbenzamide with 2-bromo-3-ethoxybenzoic acid in the presence of a palladium catalyst and a ligand. The palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromo-N-ethylbenzamide with 2-hydroxy-3-iodoquinoline in the presence of a palladium catalyst and a ligand. The Sonogashira coupling reaction involves the reaction of 2-bromo-N-ethylbenzamide with 2-ethynyl-3-hydroxyquinoline in the presence of a palladium catalyst and a ligand.
科学研究应用
2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes. Additionally, 2-ethoxy-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been found to exhibit analgesic properties by reducing the production of pain-related neurotransmitters.
属性
IUPAC Name |
2-ethoxy-N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-23(21(25)17-10-6-8-12-19(17)26-4-2)14-16-13-15-9-5-7-11-18(15)22-20(16)24/h5-13H,3-4,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVIOBGINOAEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

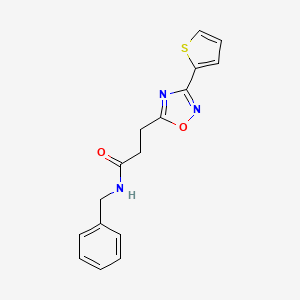
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)


![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
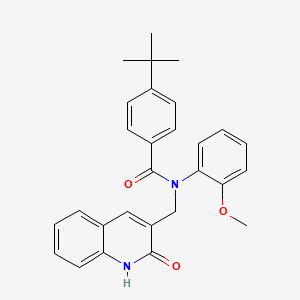


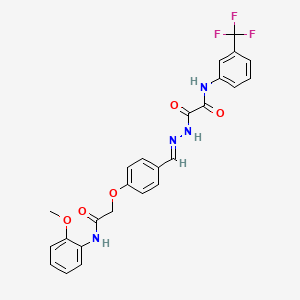

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7705563.png)
